Theviridoside

Overview

Description

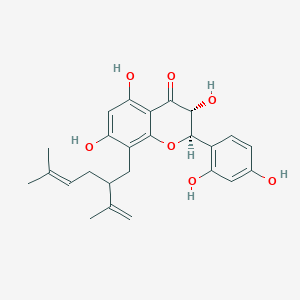

Theviridoside is a natural iridoid glucoside found in the leaves of Cerbera odollam . It has been reported to exhibit cytotoxicity .

Synthesis Analysis

Theviridoside presents a [M − H] − ion at m/z 403 atomic mass units (amu), and shows a characteristic fragment at m/z 241 due to the neutral loss of hexose . This fragmentation pathway has been described previously .Molecular Structure Analysis

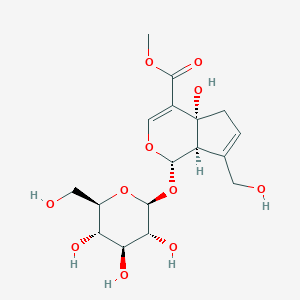

Theviridoside has the molecular formula C17H24O11 . Its IUPAC name is methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate .Chemical Reactions Analysis

Theviridoside presents a [M − H] − ion at m/z 403 amu, and shows a characteristic fragment at m/z 241 due to the neutral loss of hexose . This fragmentation pathway has been described previously .Physical And Chemical Properties Analysis

Theviridoside is a powder with a molecular weight of 404.4 .Scientific Research Applications

Cancer Research

Theviridoside has shown a significant effect on cell function and signal transduction in cancer cells. It induces cell cycle arrest and apoptosis , which are crucial for inhibiting cancer cell growth . The compound’s ability to inhibit the production of pro-inflammatory cytokines also plays a role in its anti-cancer properties.

Anti-Inflammatory Applications

Due to its impact on pro-inflammatory cytokines, Theviridoside is researched for its anti-inflammatory potential. It could be beneficial in treating conditions characterized by inflammation, such as arthritis or asthma .

Antifungal Activity

Theviridoside exhibits antifungal properties, making it a candidate for the development of new antifungal drugs or treatments. This application is particularly relevant in agriculture and medicine, where fungal infections can have devastating effects .

Cardiovascular Implications

The compound acts by inhibiting the Na+/K±ATPase pump , leading to increased intracellular calcium levels. This mechanism is of interest in cardiovascular research, as it affects heart contractility and could lead to new treatments for heart diseases .

Neurological Research

Theviridoside’s influence on intracellular calcium levels also makes it a subject of study in neurological research. Calcium signaling is vital for neuron function, and modulation of these signals could lead to advances in treating neurodegenerative diseases .

Antiviral Properties

Research into Theviridoside’s antiviral capabilities is ongoing. Its potential to disrupt viral replication or assembly could make it a valuable tool in combating viral infections, including emerging diseases .

Mechanism of Action

Target of Action

Theviridoside is an iridoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom . It is found in plants such as Cerbera odollam, Lippia javanica, Lippia turbinata, and Thevetia neriifolia . The primary target of Theviridoside is the Na+/K±ATPase pump . This pump plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous cellular processes.

Mode of Action

Theviridoside acts by inhibiting the Na+/K±ATPase pump . This inhibition leads to an increase in intracellular calcium levels, which in turn activates multiple signaling pathways . The exact details of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of the Na+/K±ATPase pump disrupts the balance of sodium and potassium ions in the cell. This disruption affects various biochemical pathways, particularly those involving ion transport and signal transduction . The downstream effects of these changes include alterations in cell function and signal transduction .

Result of Action

Theviridoside has been found to exert a significant effect on cell function and signal transduction . In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells . Additionally, it inhibits the production of pro-inflammatory cytokines . These effects suggest that Theviridoside has potent biological activity, including anti-cancer, antifungal, anti-inflammatory, and anti-viral activities .

Action Environment

The action, efficacy, and stability of Theviridoside can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells. For instance, the compound’s cytotoxic activity may be affected by the type and state of the cancer cells . More research is needed to fully understand how these and other environmental factors influence the action of Theviridoside.

Safety and Hazards

properties

IUPAC Name |

methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBMLOLBWUOZGG-DOFVRBEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@]1(CC=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946065 | |

| Record name | Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Theviridoside | |

CAS RN |

23407-76-3 | |

| Record name | Theviridoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023407763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is theviridoside and where is it found?

A1: Theviridoside is an iridoid glucoside, a type of natural product characterized by a bicyclic cyclopentan-[C]-pyran skeleton. [, , , , , , ] It was first isolated from the stem bark of Thevetia peruviana [] and has since been found in other plant species, including Cerbera odollam, Adenocalymma marginatum, Lantana camara, and several Lippia species. [, , , , ]

Q2: What is the chemical structure of theviridoside?

A2: Theviridoside (II) is comprised of an iridoid core structure linked to a glucose moiety. [] While the exact spectroscopic data is not provided in these abstracts, researchers commonly employ techniques such as NMR (1H and 13C), mass spectrometry, and chemical degradations to elucidate the structure of natural products like theviridoside. [, , , ]

Q3: Are there other iridoid glucosides related to theviridoside?

A4: Yes, several other iridoid glucosides have been found alongside theviridoside in various plants. These include theveside, 10-O-β-D-glucopyranosyltheviridoside, 3'-O-β-D-glucopyranosyltheviridoside, 10-O-fructofuranosyltheviridoside, 6'-O-glucopyranosyltheviridoside, mussaenoside, and gardoside. [, , , ] The presence and distribution of these compounds can provide insights into chemotaxonomic relationships between plant species. [, ]

Q4: What are the potential applications of theviridoside and related compounds?

A5: Given its antifungal activity, theviridoside and related compounds from Lippia species may have potential applications in the development of natural product-based fungicides for postharvest control of citrus green mold caused by Penicillium digitatum. [] Further research is needed to explore its potential in other areas like pharmaceutical and agricultural applications.

Q5: What analytical techniques are used to identify and quantify theviridoside?

A5: Researchers have used a variety of techniques to study theviridoside, including:

- Chromatographic techniques: Counter-current chromatography (CCC) for isolation and high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS/MS) for chemical profiling. []

- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for structural elucidation. [, , , ]

- Bioassays: In vitro assays to evaluate antifungal activity against specific fungal strains. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)

![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)

![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)